molecular formula C12H13N3O3 B11799066 Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11799066
M. Wt: 247.25 g/mol
InChI Key: AYIHUZSPMQEIIP-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which is further connected to a methyl acetate group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can produce a dihydrotriazole compound .

Scientific Research Applications

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial and antifungal effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct biological activities. The combination of the methoxyphenyl group and the triazole ring enhances its antimicrobial and antifungal properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C12H13N3O3/c1-17-10-5-3-4-9(6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3

InChI Key

AYIHUZSPMQEIIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=N2)CC(=O)OC

Origin of Product

United States

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